

understanding the pharmacology of SPP-002

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Compound of Interest		
Compound Name:	SPP-002	
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An In-depth Technical Guide to the Pharmacology of SPP-002

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-002, formerly known as TG1042, is an investigational non-replicating adenoviral vector-based immunotherapy designed for the local treatment of various cancers. Developed by Stamford Pharmaceuticals Inc. and licensed from Transgene SA, **SPP-002** is currently in Phase 2 clinical development for the treatment of basal cell carcinoma (BCC). This guide provides a comprehensive overview of the pharmacology of **SPP-002**, summarizing its mechanism of action, and available clinical data.

Core Components and Formulation

SPP-002 is a replication-deficient, E1 and E3 deleted, serotype 5 adenoviral vector (Ad5). The vector carries a complementary DNA (cDNA) insert encoding for human interferon-gamma (IFN-γ) under the control of a cytomegalovirus (CMV) promoter. It is formulated for intralesional administration.

Mechanism of Action

The therapeutic strategy of **SPP-002** is centered on the localized production of interferongamma within the tumor microenvironment. This approach aims to maximize the anti-tumor effects of IFN-y while minimizing the systemic toxicities associated with recombinant IFN-y protein administration.



Upon intralesional injection, **SPP-002** transduces tumor cells, leading to the local and sustained expression and secretion of IFN-y. The proposed mechanism of action unfolds through a dual effect:

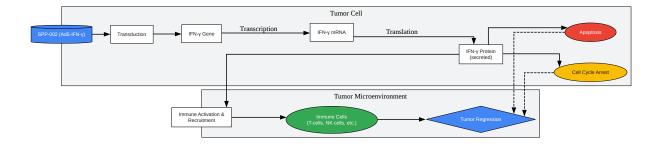
- Direct Anti-Tumor Effects: Locally produced IFN-y can directly inhibit tumor cell proliferation by inducing cell cycle arrest, as well as promote apoptosis.
- Immunomodulation: IFN-y is a potent immunomodulatory cytokine that can remodel the
 tumor microenvironment. It is believed to activate and recruit various immune cells, including
 CD4+ and CD8+ T cells, leading to an enhanced anti-tumor immune response. It is
 suggested that the adenoviral vector itself may also contribute to this immune stimulation by
 inducing a type I IFN response.

In the context of basal cell carcinoma, **SPP-002** is being investigated in combination with Hedgehog pathway inhibitors (HHPIs) like vismodegib. This combination is anticipated to have a synergistic mechanism of action, potentially improving the complete response rate and the durability of the response compared to HHPIs alone.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by **SPP-002** administration.





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Caption: Proposed mechanism of action of SPP-002.

Pharmacodynamics

The primary pharmacodynamic effect of **SPP-002** is the local production of IFN-y, which in turn is expected to lead to a cascade of anti-tumor and immunomodulatory effects. Clinical studies with TG1042 have demonstrated that this local activity can result in both local and, in some cases, distant (abscopal) tumor regressions, suggesting a systemic immune activation.

Pharmacokinetics

Detailed pharmacokinetic studies for **SPP-002** are not extensively available in the public domain. As a locally administered, non-replicating viral vector, systemic exposure is expected to be low. The key pharmacokinetic parameter is the duration and level of local IFN-y expression within the tumor.

Clinical Studies



SPP-002 (as TG1042) has been evaluated in Phase I and II clinical trials for cutaneous T-cell lymphoma (CTCL) and cutaneous B-cell lymphoma (CBCL). A Phase 2 study in combination with vismodegib for locally advanced basal cell carcinoma is ongoing.

Clinical Efficacy in Cutaneous B-Cell Lymphoma (Phase II)

A Phase II, open-label, multicenter study evaluated the efficacy and safety of intralesional TG1042 in patients with relapsing primary CBCL.

Parameter	Value	
Number of Patients	13	
Dosage	5x1010 viral particles per lesion	
Treatment Regimen	Injections on days 1, 8, and 15 of a 28-day cycle, for up to 4 cycles	
Overall Objective Response Rate	85% (11 out of 13 patients)	
Complete Response	54% (7 patients)	
Partial Response	31% (4 patients)	
Median Time to Disease Progression	23.5 months	

Safety and Tolerability

Across clinical trials, **SPP-002** has been generally well-tolerated. The most commonly reported adverse events are mild to moderate in severity and include:

- Flu-like symptoms
- Fatigue
- Injection site reactions

Experimental Protocols



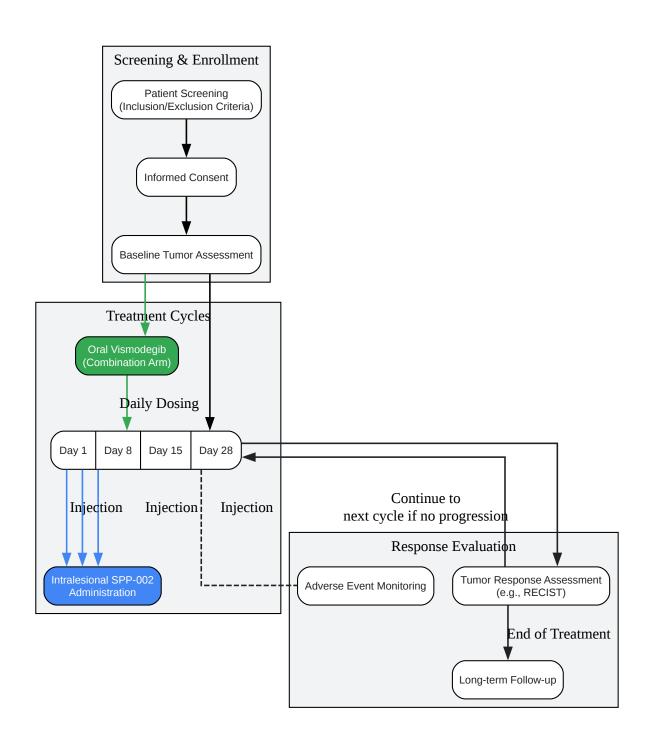




Detailed preclinical experimental protocols for **SPP-002** are not publicly available. The following provides a generalized workflow for the clinical administration and evaluation based on published trial designs.

Clinical Trial Workflow





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Caption: Generalized clinical trial workflow for SPP-002.



Conclusion

SPP-002 represents a promising targeted immunotherapy that leverages the anti-tumor properties of IFN-y through localized gene delivery. Clinical data in cutaneous lymphomas have demonstrated significant efficacy and a favorable safety profile. The ongoing investigation in basal cell carcinoma, particularly in combination with standard-of-care therapies, will further elucidate its therapeutic potential. Future research should focus on detailed pharmacokinetic and pharmacodynamic characterization to optimize dosing and treatment schedules, as well as to identify predictive biomarkers of response.

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